Sarcolysin hydrochloride is derived from the amino acid phenylalanine. It is classified as an antineoplastic agent, specifically a bifunctional alkylating agent, which means it can bind to two sites on DNA, causing cross-linking that inhibits DNA replication and transcription. This mechanism is crucial in its application for treating various malignancies, including multiple myeloma and certain types of ovarian cancer.
The synthesis of sarcolysin hydrochloride involves several steps, typically starting from phenylalanine or its derivatives. One common method includes:
These steps may vary slightly depending on the specific synthetic route employed, but they generally follow this framework to achieve high purity and yield.
Sarcolysin hydrochloride has the molecular formula and a relative molecular mass of approximately 305.2 g/mol. The structure features:
The structural representation indicates the presence of two chlorine atoms attached to the ethylene groups adjacent to the nitrogen atoms, which are critical for its reactivity as an alkylating agent.
Sarcolysin hydrochloride primarily undergoes reactions characteristic of alkylating agents:
These reactions are essential for its mechanism of action, inhibiting DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells.
Sarcolysin acts by binding directly to DNA through its alkylating properties. Upon administration:
Studies have shown that the extent of interstrand cross-linking correlates with its cytotoxicity, making it a potent agent in chemotherapy regimens.
Sarcolysin hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its formulation and delivery in clinical settings.
Sarcolysin hydrochloride has significant applications in oncology:
Sarcolysin hydrochloride (3-[bis(2-chloroethyl)amino]-L-phenylalanine hydrochloride) functions as a bifunctional alkylating agent due to its twin chloroethyl side chains. Upon entering physiological conditions, these groups undergo intramolecular cyclization to form highly reactive aziridinium intermediates. These electrophiles covalently bond with nucleophilic sites on DNA, preferentially targeting the N7 position of guanine residues. The bifunctional nature enables single-agent cross-linking, where one molecule forms adducts with two distinct guanine bases, either within the same DNA strand (intrastrand) or opposing strands (interstrand cross-links, ICLs). ICLs are particularly cytotoxic as they prevent DNA strand separation during replication and transcription, leading to replication fork collapse and double-strand break accumulation [1] [4].
Table 1: DNA Cross-Link Types Induced by Sarcolysin Hydrochloride
Cross-Link Type | Structural Configuration | Biological Consequence |
---|---|---|
Interstrand (ICL) | Guanine-Guanine (Opposite strands) | Replication blockage, apoptosis |
Intrastrand | Adjacent guanines (Same strand) | DNA bending, repair machinery interference |
DNA-Protein | Guanine-Nucleophile (Protein) | Transcription inhibition, repair complex obstruction |
The N7-guanine adduct represents >80% of Sarcolysin-induced DNA lesions due to guanine’s high nucleophilicity and solvent accessibility in the DNA major groove. These adducts induce local helical distortions, including DNA unwinding and bending, which serve as recognition sites for nucleotide excision repair (NER) machinery. Persistent ICLs adopt specific topographical configurations depending on sequence context:
Table 2: Analytical Characterization of Sarcolysin-DNA Adducts
Analytical Method | Adduct Detection Capability | Spatial Resolution |
---|---|---|
HPLC-ESI-MS/MS | Quantifies N7-guanine adducts | Molecular mass (ppm accuracy) |
Circular Dichroism | Detects helical distortion | Secondary structure (Å-level) |
X-ray Diffraction | Resolves 3D adduct topology | Atomic (≤1.5 Å resolution) |
Sarcolysin’s L-phenylalanine backbone enables active transport via solute carrier (SLC) transporters, particularly LAT1 (SLC7A5). This transporter exhibits 10–50-fold higher affinity for L-Sarcolysin over the D-enantiomer, correlating with enhanced cytotoxicity in cells expressing LAT1 (e.g., multiple myeloma cells). Competitive uptake studies show:
Table 3: Transport Kinetics of Sarcolysin Enantiomers
Parameter | L-Sarcolysin | D-Sarcolysin | Natural Substrate (Phe) |
---|---|---|---|
LAT1 Km (μM) | 19.5 ± 2.3 | 220 ± 15 | 8.7 ± 1.2 |
Vmax (pmol/min/mg) | 42 ± 4 | 5 ± 0.8 | 58 ± 6 |
Cellular Accumulation | High | Low | High |
The chiral center at Sarcolysin’s phenylalanine moiety dictates stereospecific interactions with biological targets:
Table 4: Bioactivity Comparison of Sarcolysin Enantiomers
Property | L-Sarcolysin | DL-Sarcolysin | D-Sarcolysin |
---|---|---|---|
IC50 (Myeloma Cells) | 8.2 ± 1.1 μM | 25.4 ± 3.5 μM | 62.7 ± 8.4 μM |
DNA Adduct Formation | High (+++) | Moderate (++) | Low (+) |
Plasma t½ | 45 ± 10 min | 90 ± 15 min | 140 ± 20 min |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7